molecular formula C23H24N2O4S B5088528 N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenyl-N~1~-(1-phenylethyl)glycinamide

N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenyl-N~1~-(1-phenylethyl)glycinamide

Cat. No.: B5088528
M. Wt: 424.5 g/mol
InChI Key: CPVZXNNTJFCWHT-UHFFFAOYSA-N
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Description

N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenyl-N~1~-(1-phenylethyl)glycinamide, also known as MPSPG, is a chemical compound that has gained attention in the scientific community due to its potential use in medicinal applications.

Mechanism of Action

The mechanism of action of N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenyl-N~1~-(1-phenylethyl)glycinamide is not fully understood. It is believed to work by inhibiting the activity of certain enzymes and receptors involved in inflammation and pain. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to bind to the mu-opioid receptor, which is involved in the regulation of pain.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to inhibit the growth of cancer cells in vitro. This compound has been found to be well-tolerated in animal studies, with no significant adverse effects observed.

Advantages and Limitations for Lab Experiments

One advantage of using N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenyl-N~1~-(1-phenylethyl)glycinamide in lab experiments is its potential for use in treating various diseases. Its anti-inflammatory and analgesic effects make it a promising candidate for the treatment of pain and inflammation. Its potential use as an anti-cancer agent also makes it a valuable tool for cancer research. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to work with.

Future Directions

There are several future directions for research on N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenyl-N~1~-(1-phenylethyl)glycinamide. One area of research is to further investigate its mechanism of action. Understanding how this compound works at the molecular level could lead to the development of more effective treatments for pain, inflammation, and cancer. Another area of research is to explore the potential use of this compound in combination with other drugs. Combining this compound with other drugs could enhance its therapeutic effects and reduce the risk of drug resistance. Finally, more studies are needed to evaluate the safety and efficacy of this compound in humans. Clinical trials are needed to determine whether this compound is a safe and effective treatment for various diseases.

Synthesis Methods

The synthesis of N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenyl-N~1~-(1-phenylethyl)glycinamide involves the reaction of N-phenylglycinamide with p-methoxybenzenesulfonyl chloride and 1-phenylethylamine. The reaction takes place in the presence of a base such as triethylamine and yields this compound as a white solid.

Scientific Research Applications

N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenyl-N~1~-(1-phenylethyl)glycinamide has been studied for its potential use in treating various diseases such as cancer, inflammation, and pain. It has been shown to have anti-inflammatory and analgesic effects in animal models. This compound has also been studied for its potential use as an anti-cancer agent. In vitro studies have shown that this compound inhibits the growth of cancer cells and induces apoptosis.

Properties

IUPAC Name

2-(N-(4-methoxyphenyl)sulfonylanilino)-N-(1-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4S/c1-18(19-9-5-3-6-10-19)24-23(26)17-25(20-11-7-4-8-12-20)30(27,28)22-15-13-21(29-2)14-16-22/h3-16,18H,17H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPVZXNNTJFCWHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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